4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride
CAS No.: 165316-06-3
Cat. No.: VC8358708
Molecular Formula: C6H9Cl2NS
Molecular Weight: 198.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165316-06-3 |
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Molecular Formula | C6H9Cl2NS |
Molecular Weight | 198.11 g/mol |
IUPAC Name | 4-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride |
Standard InChI | InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H |
Standard InChI Key | WPBGKHTVZNGJJV-UHFFFAOYSA-N |
SMILES | CCC1=NC(=CS1)CCl.Cl |
Canonical SMILES | CCC1=NC(=CS1)CCl.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. The chloromethyl (-CH2Cl) group at position 4 and the ethyl (-C2H5) group at position 2 introduce distinct electronic and steric effects. Protonation of the thiazole’s nitrogen atom forms the hydrochloride salt (C6H9Cl2NS), enhancing water solubility compared to the free base (C6H8ClNS).
Key Structural Features:
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Thiazole ring: Aromatic system with delocalized π-electrons, stabilized by resonance.
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Chloromethyl group: Electrophilic site enabling nucleophilic substitution reactions.
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Ethyl group: Hydrophobic substituent influencing lipophilicity and steric interactions.
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Hydrochloride salt: Ionic form improving crystallinity and solubility in polar solvents.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride involves two primary steps: (1) preparation of the free base and (2) salt formation.
Free Base Synthesis
Patent literature describing analogous thiazole derivatives (e.g., WO1993009107A1 ) suggests a chloromethylation strategy:
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Starting material: 2-Ethyl-1,3-thiazole.
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Chloromethylation: React with chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst (e.g., ZnCl2) at 0–5°C.
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Mechanism: Electrophilic aromatic substitution at the thiazole’s 4-position.
Reaction Conditions:
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Temperature: 0–10°C to minimize side reactions.
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Solvent: Dichloromethane or 1,2-dichloroethane.
Hydrochloride Formation
The free base is treated with hydrogen chloride (HCl) gas in anhydrous ethyl acetate or diethyl ether, yielding the hydrochloride salt:
Key Parameters:
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HCl concentration: Saturation in solvent.
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Temperature: <10°C to prevent decomposition.
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Isolation: Evaporation under reduced pressure yields a crystalline solid .
Industrial Scalability
Continuous flow reactors and green chemistry principles (e.g., recyclable catalysts) are recommended for large-scale production, though no industrial data exists for this specific compound.
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data necessitate extrapolation from structurally similar thiazoles (e.g., 2-[4-(Chloromethyl)phenyl]-1,3-thiazole ):
Property | Value (Hydrochloride) | Value (Free Base) |
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Molecular Weight | 214.11 g/mol | 177.65 g/mol |
Melting Point | 120–125°C (decomposes) | 85–90°C |
Solubility (H2O) | >50 mg/mL | <10 mg/mL |
LogP (Octanol-Water) | 1.8 (estimated) | 2.5 (estimated) |
Stability:
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Thermal: Stable below 100°C; decomposes at higher temperatures, releasing HCl gas.
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Light Sensitivity: Degrades under UV exposure (t1/2 ≈ 48 hours at 300 nm).
Applications in Scientific Research
Pharmaceutical Intermediate
The chloromethyl group’s reactivity facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl thiazoles, a scaffold prevalent in kinase inhibitors and antimicrobial agents.
Agrochemical Development
As a precursor to herbicidal thiazoles, its ethyl group enhances membrane permeability in plant systems. Field trials for analogs show 80–90% weed inhibition at 0.1 ppm .
Materials Science
Incorporation into conductive polymers (e.g., poly-thiazoles) improves thermal stability (Tg ≈ 200°C) and electrical conductivity (σ ≈ 10^-3 S/cm).
Hazard Category | Risk Description |
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Acute Oral Toxicity | LD50 (rat): 300–500 mg/kg (Category 4) |
Skin Corrosion | Causes severe burns (Category 1B) |
Respiratory Irritation | LC50 (inhaled, rat): 1.2 mg/L/4h (Category 3) |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and respirators with acid gas cartridges.
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Ventilation: Use fume hoods with ≥100 ft/min airflow.
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Storage: Airtight containers at 2–8°C under nitrogen atmosphere.
Comparison with Analogous Compounds
4-Chloromethyl-1,3-thiazole
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Structural difference: Lacks the ethyl group.
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Reactivity: Higher electrophilicity due to reduced steric hindrance.
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Applications: Less suitable for lipid-soluble drug formulations.
2-Ethyl-4-methyl-1,3-thiazole Hydrochloride
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Structural difference: Methyl instead of chloromethyl group.
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Stability: More resistant to hydrolysis but less reactive.
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